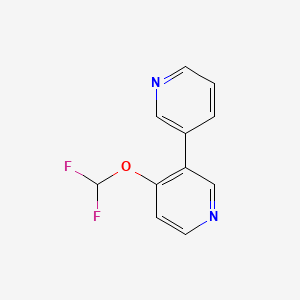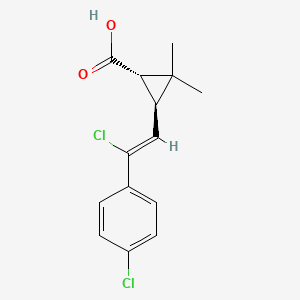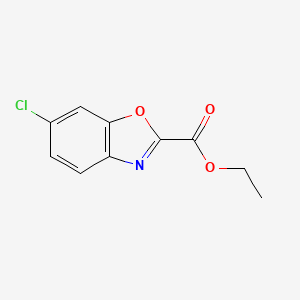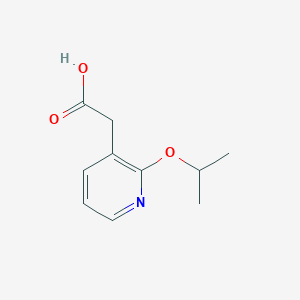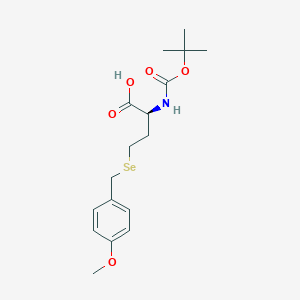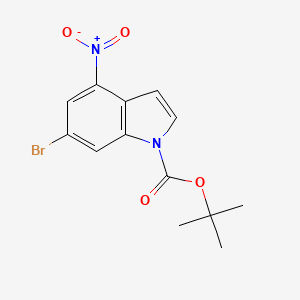
tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6-position, and a nitro group at the 4-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 1H-indole at the 6-position, followed by nitration at the 4-position. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group at the 4-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted indole derivatives.
Reduction: The major product is tert-butyl 6-bromo-4-amino-1H-indole-1-carboxylate.
Hydrolysis: The major product is 6-bromo-4-nitro-1H-indole-1-carboxylic acid.
科学的研究の応用
tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-nitro-1H-indole-1-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-amino-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate is unique due to the simultaneous presence of bromine and nitro groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C13H13BrN2O4 |
|---|---|
分子量 |
341.16 g/mol |
IUPAC名 |
tert-butyl 6-bromo-4-nitroindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-5-4-9-10(15)6-8(14)7-11(9)16(18)19/h4-7H,1-3H3 |
InChIキー |
GEQXRSAJFLKGAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
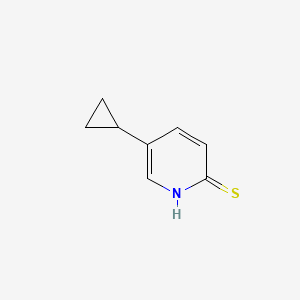
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


